![molecular formula C8H5NO3S B6613747 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-46-4](/img/structure/B6613747.png)
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
“2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is considered to be a privileged structure in medicinal chemistry and exhibits a wide range of biological activity . The most studied among them are amides of thieno [2,3- b ]pyrrole-5-carboxylic acids, some of which have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, the chikungunya virus, as well as antagonists of histamine Н 4 receptor and gonadotropin-releasing hormone (GnRH) .
Synthesis Analysis
The synthesis of “2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature . This forms 4- (ethoxycarbonyl)thieno [2,3- b ]pyrrole-2-carboxylic acids or thieno [2,3- b ]pyrrole-2,4-dicarboxylates . Cyclocondensation with thioglycolic acid upon refluxing in K 2 CO 3 –DMF system was accompanied by decarboxylation and led to the formation of thieno [2,3- b ]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with LiOH provided thieno [2,3- b ]pyrrole-2 (4)-carboxylic and 2,4-dicarboxylic acids .Scientific Research Applications
Antiviral Activity
Compounds with a thieno[3,2-b]pyrrole skeleton, such as thieno[3,2-b]pyrrole-5-carboxamides, have been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity .
Inhibition of Neurotropic Alphaviruses
Some carboxamides were reported to inhibit neurotropic alphaviruses . This suggests potential applications in the treatment of neurological diseases caused by these viruses.
Oncology Applications
Thieno[3,2-b]pyrroles have been found to reversibly inhibit lysine-specific demethylases , which regulate histone methylation. This opens prospects of using them in oncology , particularly in the treatment of cancers that involve abnormal histone methylation patterns .
Inhibition of Hepatitis C Virus
Thieno[3,2-b]pyrroles without a carboxamide functionality behaved as allosteric inhibitors of hepatitis C virus NS5B polymerase . This suggests potential applications in the treatment of hepatitis C.
Synthesis of Biologically Active Compounds
Derivatives of methyl and ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can be used for the synthesis of biologically active compounds of the thienopyrrole series . They provide basic scaffolds for the construction of π-conjugated fused systems .
Optoelectronics
The same derivatives also provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics . This suggests potential applications in the development of new materials for optoelectronic devices.
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
This compound is a potent inhibitor of the cellular activity of transfected DAO in CHO cells . It works by binding to the DAO enzyme and inhibiting its function . This results in a decrease in the oxidation of D-amino acids .
Biochemical Pathways
The inhibition of DAO affects the metabolism of D-amino acids . D-amino acids are involved in various biochemical pathways, including the synthesis of proteins and neurotransmitters . Therefore, the inhibition of DAO can have significant effects on these pathways .
Pharmacokinetics
The compound’s ability to inhibit dao in cho cells suggests that it may have good cell permeability
Result of Action
The inhibition of DAO by 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to an increase in the levels of D-amino acids . This can have various molecular and cellular effects, depending on the specific D-amino acid and its role in the cell .
Action Environment
The action of 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting its absorption, distribution, metabolism, or excretion .
properties
IUPAC Name |
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-3-4-1-5-7(13-4)2-6(9-5)8(11)12/h1-3,9H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFJEGDHNXDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC(=C2)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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